molecular formula C12H20N4O2 B6641154 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide

2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide

Cat. No. B6641154
M. Wt: 252.31 g/mol
InChI Key: RHOIYPARRJBUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide is a novel compound that has been synthesized by researchers for scientific research purposes. This compound is of great interest to the scientific community due to its potential applications in the field of medicine, particularly in the area of drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide is not yet fully understood. However, preliminary studies have shown that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide has been shown to have several biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide in lab experiments include its high purity, low toxicity, and potential as a novel anti-cancer agent. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound, to better understand how it inhibits the growth of cancer cells.
2. Development of new analogs of this compound, to improve its potency and selectivity for cancer cells.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
4. Exploration of the use of this compound in combination with other anti-cancer drugs, to enhance its efficacy and reduce the risk of drug resistance.
5. Development of new methods for synthesizing this compound, to improve its yield and reduce its cost.

Synthesis Methods

The synthesis of 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide involves several steps, including the reaction of cyclopropyl azide with 5-hydroxypentan-2-one, followed by the addition of acetic anhydride to form the final product. This synthesis method has been optimized and validated by researchers, and has been shown to produce high yields of pure compound.

Scientific Research Applications

2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide has potential applications in the field of drug discovery, particularly in the area of cancer research. Researchers have shown that this compound has cytotoxic effects on cancer cells, and may be a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-9(3-2-6-17)13-12(18)8-16-7-11(14-15-16)10-4-5-10/h7,9-10,17H,2-6,8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOIYPARRJBUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC(=O)CN1C=C(N=N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide

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